Core Heterocycle Differentiation: 4,5-Dihydro-1H-imidazole (Imidazoline) vs. 1H-Benzimidazole in BIM5078
The target compound employs a 2-methyl-4,5-dihydro-1H-imidazole (imidazoline) core, whereas BIM5078 (CAS 337506-43-1) utilizes a 2-methyl-1H-benzimidazole core . The imidazoline ring is partially saturated (sp3 C-4 and C-5), non-aromatic, and exhibits significantly higher basicity (conjugate acid pKa ~10-11) compared to the aromatic benzimidazole (pKa ~5.5 for the conjugate acid) [1]. The molecular weight difference is notable: 303.72 g/mol for the target compound vs. 351.76 g/mol for BIM5078, reflecting the absence of the fused benzene ring . BIM5078 is a validated HNF4α antagonist (IC50 = 930 nM for insulin expression inhibition in T6PNE cells; EC50 = 11.9 nM for direct HNF4α binding), whereas publicly available quantitative target-engagement data for the 4,5-dihydro-1H-imidazole scaffold are absent, consistent with its status as an exploratory scaffold distinct from the benzimidazole chemotype .
| Evidence Dimension | Heterocycle core identity, molecular weight, and conjugate acid basicity |
|---|---|
| Target Compound Data | 2-Methyl-4,5-dihydro-1H-imidazole core; MW = 303.72 g/mol; imidazoline pKa ~10-11 (conjugate acid) |
| Comparator Or Baseline | BIM5078: 2-Methyl-1H-benzimidazole core; MW = 351.76 g/mol; benzimidazole pKa ~5.5 (conjugate acid); IC50 = 930 nM (insulin expression, T6PNE); EC50 = 11.9 nM (HNF4α binding) |
| Quantified Difference | MW difference: -48.04 g/mol (target compound lighter); pKa difference: ~+4.5 to 5.5 log units more basic for target compound; biological activity: BIM5078 characterized; target compound activity data not publicly reported |
| Conditions | Physicochemical properties from structural analysis; BIM5078 activity data from T6PNE cell-based insulin expression assay and HNF4α binding assay |
Why This Matters
The switch from benzimidazole to imidazoline fundamentally alters molecular recognition properties (basicity, H-bond donor/acceptor capacity, shape) and eliminates the established HNF4α antagonism of BIM5078, making the target compound a distinct scaffold for applications where benzimidazole-associated pharmacology must be avoided or where imidazoline-specific reactivity is desired.
- [1] MDWiki. Imidazoline – heterocycle class definition; basicity comparison. Imidazolines (4,5-dihydroimidazoles) are more basic than imidazoles due to saturation of one double bond. https://mdwiki.org View Source
